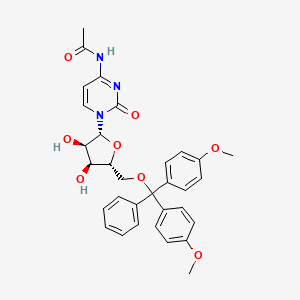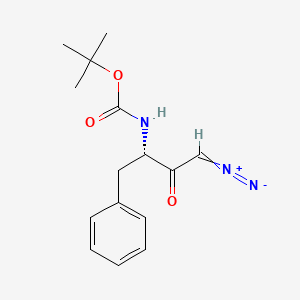
Ertapenem Methyl Ester Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ertapenem Methyl Ester Sodium Salt is a derivative of Ertapenem, a carbapenem antibiotic. This compound is known for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. It is structurally related to beta-lactam antibiotics and is used to treat moderate to severe infections caused by susceptible bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ertapenem Methyl Ester Sodium Salt involves several steps. One common method includes the protection of the carboxyl group of Ertapenem, followed by esterification to form the methyl ester. The protected intermediate is then deprotected to yield the final product . The reaction conditions typically involve the use of organic solvents such as ethyl acetate, alcohol, and isopropyl ether .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar synthetic routes. The process includes isolation of the monoprotected Ertapenem acid or its monosodium salt, followed by deprotection to obtain the final product . The use of high-performance liquid chromatography (HPLC) is common for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Ertapenem Methyl Ester Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Ertapenem Methyl Ester Sodium Salt has several scientific research applications:
Chemistry: Used in the study of carbapenem antibiotics and their derivatives.
Biology: Investigated for its antibacterial properties and interactions with bacterial cells.
Medicine: Used in the development of new antibiotics and treatment of bacterial infections.
Industry: Employed in the production of pharmaceutical formulations and quality control studies
Mechanism of Action
Ertapenem Methyl Ester Sodium Salt exerts its effects by binding to and inhibiting bacterial penicillin-binding proteins (PBPs). This inhibition disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell wall biosynthesis inhibition and ultimately bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Imipenem: Another carbapenem antibiotic with a broad spectrum of activity.
Meropenem: Similar to Ertapenem but with different pharmacokinetic properties.
Doripenem: A carbapenem antibiotic with activity against a wide range of bacteria
Uniqueness
Ertapenem Methyl Ester Sodium Salt is unique due to its long-acting nature and stability against dehydropeptidase-I hydrolysis. Unlike Imipenem, it does not require co-administration with cilastatin, making it more convenient for clinical use .
Properties
CAS No. |
1632985-10-4 |
|---|---|
Molecular Formula |
C₂₃H₂₆N₃NaO₇S |
Molecular Weight |
511.52 |
Synonyms |
3-[[(3S,5S)-5-[[[3-(Ethoxycarbonyl)phenyl]amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Sodium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-propanoyloxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142140.png)

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B1142154.png)

